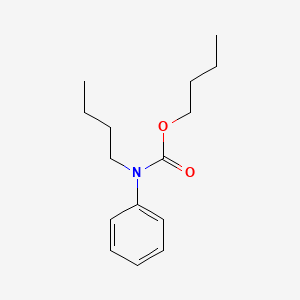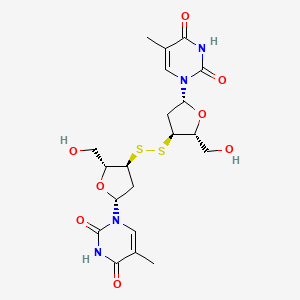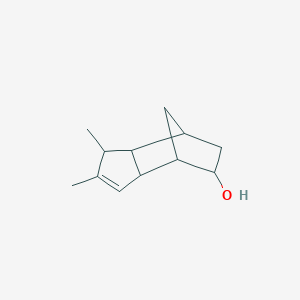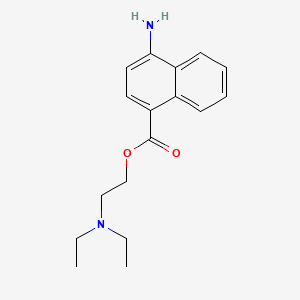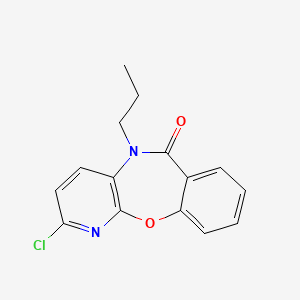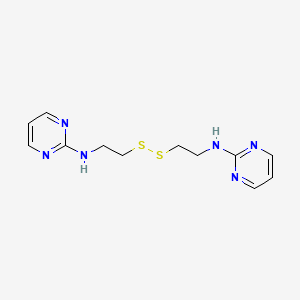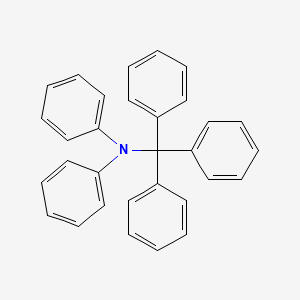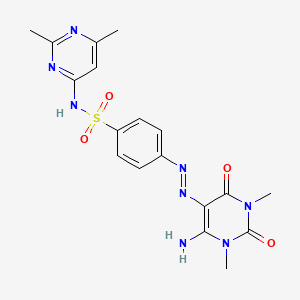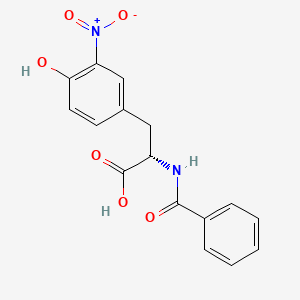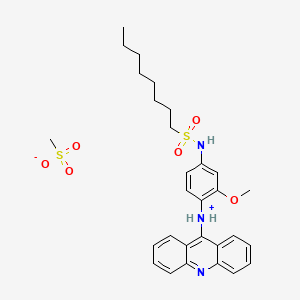
4'-(9-Acridinylamino)-3'-methoxy-1-octanesulfonanilide methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate is a synthetic compound known for its antitumor properties. It is an acridine derivative that has been extensively studied for its potential in treating various types of cancer, particularly leukemia and lymphoma .
Méthodes De Préparation
The synthesis of 4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate involves multiple steps. The key synthetic route includes the reaction of 9-acridinylamine with 3-methoxy-4-nitrobenzenesulfonamide, followed by reduction and sulfonation reactions. The industrial production methods typically involve optimizing these reactions to achieve high yields and purity .
Analyse Des Réactions Chimiques
4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acridine ring. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of acridine derivatives.
Biology: The compound is used in cell biology to investigate its effects on cell proliferation and apoptosis.
Medicine: It has shown promise in clinical trials for treating acute leukemia and non-Hodgkin’s lymphoma.
Mécanisme D'action
The mechanism of action of 4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate involves intercalation into DNA, which disrupts the DNA structure and inhibits the activity of topoisomerase II. This enzyme is crucial for DNA replication and transcription, and its inhibition leads to DNA strand breaks and cell death. The compound has a higher affinity for rapidly dividing cells, making it effective against cancer cells .
Comparaison Avec Des Composés Similaires
4’-(9-Acridinylamino)-3’-methoxy-1-octanesulfonanilide methanesulfonate is unique among acridine derivatives due to its specific structure and mechanism of action. Similar compounds include:
4’-(9-Acridinylamino)methanesulfon-m-anisidide: Another acridine derivative with similar antitumor properties but different pharmacokinetics.
N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide: Shares structural similarities but differs in its chemical reactivity and biological activity.
This compound’s unique structure allows it to intercalate into DNA more effectively, making it a potent antitumor agent.
Propriétés
Numéro CAS |
71798-54-4 |
|---|---|
Formule moléculaire |
C29H37N3O6S2 |
Poids moléculaire |
587.8 g/mol |
Nom IUPAC |
acridin-9-yl-[2-methoxy-4-(octylsulfonylamino)phenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C28H33N3O3S.CH4O3S/c1-3-4-5-6-7-12-19-35(32,33)31-21-17-18-26(27(20-21)34-2)30-28-22-13-8-10-15-24(22)29-25-16-11-9-14-23(25)28;1-5(2,3)4/h8-11,13-18,20,31H,3-7,12,19H2,1-2H3,(H,29,30);1H3,(H,2,3,4) |
Clé InChI |
WYMCYXSWPGTQQP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42)OC.CS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



